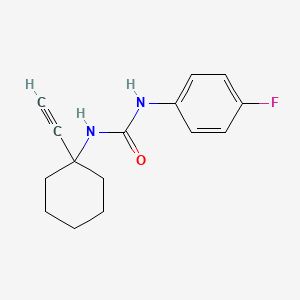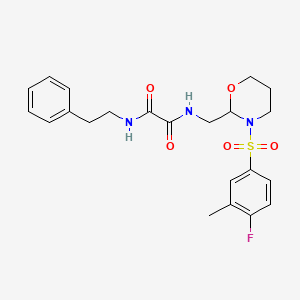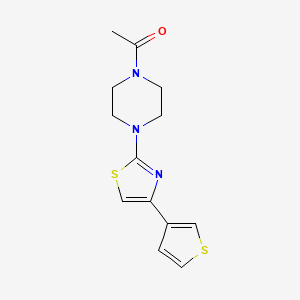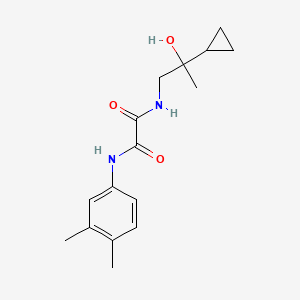
N-(1-ethynylcyclohexyl)-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethynylcyclohexyl)-N'-(4-fluorophenyl)urea belongs to a class of organic compounds known as N,N'-disubstituted ureas. These compounds have been explored for various applications, including their roles as inhibitors, in the synthesis of pharmaceuticals, and in material science due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of N,N'-disubstituted ureas often involves the reaction of isocyanates with amines or anilines. For example, N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas have been synthesized by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, yielding products promising as human soluble epoxide hydrolase inhibitors (Danilov et al., 2020). Additionally, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas from carboxylic acids (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of N,N'-disubstituted ureas can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography. The structural analysis reveals details about the conformation, bond lengths, and angles, which are crucial for understanding the chemical reactivity and properties of these compounds. For instance, the crystal structure analysis of N,N'-bis(4-fluorophenyl)urea indicates that benzene rings can be twisted from each other, affecting the compound's physical and chemical characteristics (Loh et al., 2010).
Chemical Reactions and Properties
N,N'-disubstituted ureas participate in various chemical reactions, including lithiation, complexation, and association with other molecules. These reactions can significantly alter their properties and lead to the formation of new compounds with potential applications in different fields. For example, directed lithiation of N,N-dimethylurea derivatives allows for functionalization at specific sites, enabling the synthesis of complex organic molecules (Smith et al., 2013).
Aplicaciones Científicas De Investigación
Antifungal Properties
N-(1-ethynylcyclohexyl)-N'-(4-fluorophenyl)urea derivatives demonstrate significant antifungal properties. For instance, compounds like N(1)- and N(3)-(4-fluorophenyl) ureas, when subjected to cyclocondensation with specific reagents, produce compounds that have exhibited fungitoxic action against pathogens like A. niger and F. oxyporum. The effectiveness of these compounds aligns closely with their structural features, indicating a strong correlation between chemical structure and antifungal potency (Mishra, Singh, & Wahab, 2000).
Herbicide Development
Certain fluorophenyl urea compounds have been identified as selective herbicides, particularly for grain sorghum. Analogs of compounds like N-cyclopropyl-N'-(2-fluorophenyl) urea have been assessed through assays on isolated chloroplasts to understand their herbicidal activity, revealing notable effectiveness in inhibiting photosynthetic electron transport and competing for atrazine binding sites (Gardner, Pilgram, Brown, & Bozarth, 1985).
Fluorescence Probing
Urea derivatives, such as N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, showcase pronounced solvatochromism in their fluorescence properties. These properties allow the detection of analytes with high acceptor numbers and analytes that form strong hydrogen bonds, such as alcohols, carboxylic acids, and fluoride ions, offering potential applications in chemical sensing and environmental monitoring (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).
Propiedades
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-15(10-4-3-5-11-15)18-14(19)17-13-8-6-12(16)7-9-13/h1,6-9H,3-5,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOUNIGGXHXBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)
![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)



![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)
![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
